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Introduction
Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure,

incorporating both an indole and a pyrrole ring system.[1] Historically significant as a crucial

intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine,

Eserethole continues to be a molecule of interest in medicinal chemistry.[1][2] This technical

guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis, and reported pharmacological activities, with a focus on presenting data

in a structured and experimentally detailed manner.

Chemical Structure and Identification
Eserethole, systematically named (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-

pyrrolo[2,3-b]indole, possesses a rigid tricyclic core. Its chemical identity is well-established

through various analytical techniques.[1][3]
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Identifier Value Source

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-

trimethyl-2,3a-dihydro-1H-

pyrrolo[2,3-b]indole

[3]

CAS Number 469-23-8 [3]

Chemical Formula C₁₅H₂₂N₂O [1]

Molecular Weight 246.35 g/mol [2]

Canonical SMILES
CCOC1=CC2=C(C=C1)N([C@

@H]3[C@]2(CCN3C)C)C
[2]

InChI Key
KQWOEHQIZVGMMT-

CABCVRRESA-N
[2]

Physicochemical Properties
Eserethole is described as a red to dark red semi-solid.[1] Its physicochemical properties are

crucial for its handling, formulation, and potential biological activity.

Property Value
Experimental
Conditions/Notes

Source

Appearance
Red to dark red semi-

solid
- [1]

Melting Point 36-38 °C
Racemic (±)-

Eserethole
[3]

Boiling Point Not available -

Solubility

Sparingly soluble in

chloroform, slightly

soluble in ethanol

Qualitative data [1]

pKa Not available -

LogP 1.5 Computed value [4]
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Note: Specific quantitative data for melting point of the pure enantiomer, boiling point, and pKa

are not readily available in the reviewed literature. The provided LogP is a computed value and

should be considered as an estimate.

Synthesis of Eserethole
The synthesis of Eserethole has been a subject of interest for decades, with the work of Percy

Julian and Josef Pikl being a landmark in organic chemistry. A detailed industrial process for

the preparation of racemic (±)-Eserethole is outlined in U.S. Patent 5,519,144A. The overall

synthetic workflow is depicted below.
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Starting Materials

Intermediate Synthesis

Final Product

4-(N-Methylamino)phenol sulfate

(±)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

2-Chloro-propionyl chloride

(±)1,3-Dimethyl-5-hydroxy-oxindole (II)

Cyclization
(AlCl3)

(±)1,3-Dimethyl-5-acetoxy-oxindole (III)

Acetylation

(±)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)

Alkylation
(ClCH2CN)

(±)1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

Hydrolysis & Ethoxylation

(±)O-Ethyl-nor-eseroline (VI)

Reductive Cyclization
(Vitride®)

(±)-Eserethole (VII)

Methylation

Click to download full resolution via product page

Caption: Synthetic pathway for (±)-Eserethole as described in US Patent 5,519,144A.
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Experimental Protocol for the Synthesis of (±)-
Eserethole
The following is a summarized protocol based on the process described in U.S. Patent

5,519,144A. For complete details, the original patent should be consulted.

Step 1: Synthesis of (±)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

4-(N-methylamino)phenol sulfate and sodium acetate are dissolved in a water-toluene

mixture under a nitrogen atmosphere.

2-chloro-propionyl chloride is added dropwise at a controlled temperature.

After reaction completion, the organic phase is separated, neutralized, washed, dried, and

concentrated.

The product (Ia) is crystallized from toluene.

Step 2: Synthesis of (±)1,3-Dimethyl-5-hydroxy-oxindole (II)

A solution of (Ia) in chlorobenzene is added to a heated mixture of anhydrous aluminum

chloride in chlorobenzene.

The mixture is refluxed, then cooled and poured into an ice-water mixture.

The resulting solid is filtered, triturated with ethyl acetate, filtered, and dried to yield (II).

Step 3: Synthesis of (±)1,3-Dimethyl-5-acetoxy-oxindole (III)

Compound (II) is suspended in glacial acetic acid and acetic anhydride.

Concentrated sulfuric acid is added, and the mixture is heated.

The solution is poured into an ice-water mixture, and the precipitated solid is filtered and

dried to give (III).

Step 4: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)
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Compound (III), chloroacetonitrile, and tetrabutylammonium bromide are dissolved in

dimethylformamide.

Powdered anhydrous potassium carbonate is added portionwise at a controlled temperature.

After stirring overnight, the mixture is poured into water and extracted with toluene.

The organic extract is washed, dried, and evaporated to yield (IV).

Step 5: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

Compound (IV) is dissolved in isopropanol and heated.

A solution of sodium hydroxide is added, followed by the slow addition of diethyl sulfate,

maintaining an alkaline pH.

The mixture is stirred overnight, then poured into an ice-water mixture.

The solid product (V) is filtered, washed, and dried.

Step 6: Synthesis of (±)O-Ethyl-nor-eseroline (VI)

Compound (V) is added portionwise to a solution of sodium bis-(2-methoxy-ethoxy)aluminum

hydride (Vitride®) in anhydrous toluene under a nitrogen atmosphere at a controlled

temperature.

The resulting solution is stirred and then heated.

After cooling, the reaction is quenched with a water-toluene mixture.

The organic phase is separated, washed, dried, and evaporated to give crude (VI) as an oil.

Step 7: Synthesis of (±)-Eserethole (VII)

Crude (VI), paraformaldehyde, and methanol are refluxed under a nitrogen atmosphere.

After cooling, sodium borohydride is added portionwise.
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The solvent is removed under vacuum, and the residue is taken up in water and extracted

with n-heptane.

The organic extracts are washed, dried, and evaporated.

The residue is dissolved in acetone, and d,l-tartaric acid is added to precipitate the tartrate

salt.

The free base, (±)-Eserethole, is liberated by treatment with sodium hydroxide and

extraction with n-heptane.

Pharmacological Activity
Eserethole is primarily known as a synthetic precursor to physostigmine and other alkaloids

with acetylcholinesterase-inhibiting properties.[1] Some commercial sources have claimed that

Eserethole exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 (PARP-1), an

enzyme involved in DNA repair.[2] This activity could potentially lead to the activation of cell

death pathways in cancer cells.[2] However, at the time of this writing, a comprehensive review

of the primary scientific literature did not yield peer-reviewed studies that experimentally

validate the PARP-1 inhibitory activity of Eserethole or elucidate its mechanism of action and

effects on intracellular signaling pathways.

The following diagram illustrates the theoretical signaling pathway that could be affected if

Eserethole were a PARP-1 inhibitor.
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Caption: Hypothesized mechanism of action of Eserethole as a PARP-1 inhibitor.
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Experimental Protocols for Pharmacological Assays
Given the lack of specific primary literature on the pharmacological evaluation of Eserethole,

this section provides a general overview of standard experimental protocols that would be used

to assess its potential PARP-1 inhibitory activity.

PARP-1 Inhibition Assay (General Protocol)

A common method to assess PARP-1 inhibition is a biochemical assay that measures the

incorporation of a labeled NAD⁺ substrate into an auto-PARylating PARP-1 enzyme.

Reagents and Materials:

Recombinant human PARP-1 enzyme.

Activated DNA (e.g., nicked DNA).

Biotinylated NAD⁺.

Streptavidin-coated plates.

HRP-conjugated anti-PAR antibody.

HRP substrate (e.g., TMB).

Eserethole (dissolved in a suitable solvent, e.g., DMSO).

Assay buffer.

Procedure:

A solution of PARP-1 enzyme and activated DNA is pre-incubated with varying

concentrations of Eserethole (or a vehicle control).

The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.

The reaction is allowed to proceed for a specific time at a controlled temperature.
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The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to

capture the biotinylated PARylated products.

The plate is washed to remove unbound reagents.

An HRP-conjugated anti-PAR antibody is added to detect the amount of PAR polymer

formed.

After another washing step, the HRP substrate is added, and the resulting colorimetric or

chemiluminescent signal is measured using a plate reader.

The percentage of PARP-1 inhibition is calculated for each concentration of Eserethole,

and an IC₅₀ value is determined.

Cell-Based PARP Inhibition Assay (General Protocol)

To assess the effect of a compound on PARP activity within a cellular context, a common

method is to measure the levels of PARylation in cells treated with a DNA damaging agent.

Cell Culture and Treatment:

A suitable cancer cell line is cultured to a desired confluency.

Cells are pre-treated with varying concentrations of Eserethole for a specific duration.

Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or a

topoisomerase inhibitor) to induce PARP-1 activation.

Detection of PARylation:

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific

for PAR. The fluorescence intensity is then quantified using microscopy and image

analysis software.

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE.

The levels of PARylated proteins are detected by immunoblotting with an anti-PAR

antibody.
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Conclusion
Eserethole is a well-characterized organic molecule with a rich history in synthetic chemistry.

While its role as a key intermediate in the synthesis of important alkaloids is firmly established,

its own pharmacological properties are less well-defined in the peer-reviewed scientific

literature. The claim of PARP-1 inhibitory activity is intriguing and warrants further investigation

through rigorous biochemical and cell-based assays to validate this potential therapeutic

application and to elucidate the downstream signaling consequences. This guide provides a

foundational understanding of Eserethole's chemical nature and a roadmap for its further

pharmacological exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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